Isochroman-4-amine hydrochloride

Solubility Formulation Biophysical Assay

Research on isochroman-based CNS pharmacophores often stalls due to poor aqueous solubility of the free base, introducing assay variability. Isochroman-4-amine hydrochloride (CAS 1159599-95-7) directly addresses this bottleneck. - Aqueous Solubility: 1.79 mg/mL, enabling DMSO-free biochemical and cell-based assays. - Defined Scaffold: 95% purity starting point for systematic SAR studies on neurological targets. - Patent Relevance: Core structure in CNS method-of-use patents for depression and cognitive impairment research.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1159599-95-7
Cat. No. B1644232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-4-amine hydrochloride
CAS1159599-95-7
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)N.Cl
InChIInChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
InChIKeyRLECIOZWNPNKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochroman-4-amine Hydrochloride: Core Specifications


Isochroman-4-amine hydrochloride (CAS 1159599-95-7) is a hydrochloride salt of the heterocyclic amine isochroman-4-amine, featuring a 3,4-dihydro-1H-isochromen-4-amine core . With a molecular formula of C9H12ClNO and a molecular weight of 185.65 g/mol, the compound is provided at a standard purity of 95% . This salt form is a key synthetic intermediate and research compound within the broader class of isochroman derivatives, which are recognized for their diverse pharmacological potential [1].

Hydrochloride salt form supports aqueous assay and buffer preparation without additional co-solvent steps.
Defined 4-amine scaffold serves as a synthetic intermediate for isochroman-based medicinal chemistry expansion.
Patented CNS research context differentiates from broader isochroman derivatives and supports neurological pathway studies.

Substitution Risks for Isochroman-4-amine Hydrochloride


Within the isochroman class, even minor structural variations, such as the position of the amine group or the choice of counterion, can drastically alter a compound's physicochemical properties and biological activity. The structure-activity relationship (SAR) for isochroman derivatives is highly specific; for instance, different substitution patterns dictate distinct interactions with biological targets like enzymes or receptors in the central nervous system (CNS) [1]. Therefore, substituting isochroman-4-amine hydrochloride with a free base or a differently substituted analog cannot be assumed to yield equivalent results in a given assay or synthetic pathway, making precise selection critical for experimental reproducibility and data integrity [2].

Free base Low aqueous solubility of the free base may shift assay performance and formulation behavior compared to the hydrochloride salt.
Analog Isochroman derivatives with different amine positions (e.g., 3-amine) or ketone variants may exhibit distinct, non-overlapping target-engagement profiles.
Counterion Alternative salt forms or the free base may alter physicochemical properties and solubility, requiring re-validation of assay conditions.

Differentiation Evidence: Isochroman-4-amine HCl


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form (CAS 1159599-95-7) exhibits a quantified aqueous solubility of 1.79 mg/mL . This represents a significant improvement over the free base (CAS 147663-00-1), which is reported to have only limited solubility in water .

Aqueous Solubility Salt vs Free Base
Head-to-head
Hydrochloride salt: 1.79 mg/mL (0.00963 mol/L) vs. free base: limited water solubility (qualitative)
May support direct aqueous buffer preparation without organic co-solvents.
Reported vendor datasheet values; verify lot-specific solubility.
Solubility Formulation Biophysical Assay

Patented CNS Indication vs. Other Isochromans

U.S. Patent 11,077,090 explicitly claims isochroman-4-amines, including the hydrochloride salt, for methods of treating neurological or psychiatric diseases and disorders [1]. This legal and commercial differentiation sets it apart from numerous unpatented or non-CNS-focused isochroman derivatives, which are primarily explored as antimicrobial or antioxidant agents [2].

Patented CNS Indication Context
Class-level
U.S. Patent 11,077,090 claims isochroman-4-amines for neurological/psychiatric disorders; other isochromans reported for antimicrobial or antioxidant activities.
Patent context supports CNS-directed research focus, distinct from broader class activities.
Class-level inference based on patent claims and review literature; confirm target-specific engagement.
CNS Drug Discovery Neurology Psychiatry

4-Amine Positional Specificity in SAR

The position of the amine group on the isochroman scaffold is a critical determinant of biological activity. Comprehensive SAR analyses indicate that isochroman derivatives with different substitution patterns (e.g., isochroman-3-one, isochroman-4-one) exhibit distinct and often non-overlapping pharmacological profiles [1]. The 4-amine substituent, as present in this compound, is specifically highlighted in the CNS-focused patent, implying a unique pharmacophoric requirement for that indication [2].

4-Amine Positional SAR
Class-level
4-amine substituent linked to CNS patent claims; 4-one/3-one derivatives more associated with anti-diabetic and antimicrobial research.
Position-specific scaffold selection may be critical for neurological pathway studies.
Aggregated SAR trends; verify positional activity in target assays.
Structure-Activity Relationship Medicinal Chemistry Target Engagement

Application Scenarios: Isochroman-4-amine Hydrochloride


CNS Drug Discovery & Neurological Research

This compound is optimally suited for research programs investigating novel treatments for neurological and psychiatric disorders, including depression, schizophrenia, anxiety, and cognitive impairment. Its inclusion in a method-of-use patent positions it as a lead-like scaffold for CNS drug development, differentiating it from other isochroman derivatives used for antimicrobial or antioxidant research [1].

Aqueous Biochemical & Pharmacological Assays

With a quantified aqueous solubility of 1.79 mg/mL , the hydrochloride salt is the preferred form for direct use in biochemical assays, cell-based screening, and in vitro pharmacology studies that require aqueous buffer systems. This eliminates the need for DMSO or other organic co-solvents that can confound biological results, a key advantage over the poorly water-soluble free base [1].

Medicinal Chemistry & SAR Expansion

As a defined isochroman-4-amine scaffold, this compound serves as a high-purity (95%) starting point for medicinal chemistry optimization . Researchers can systematically modify the core to explore SAR around the CNS-active pharmacophore defined in the patent literature [1], with confidence that the starting material's physicochemical properties are well-characterized and conducive to further derivatization.

Application
Selection Property
Validation Focus
CNS pathway & target research
Patent-backed CNS research context
Target engagement and disease-model endpoint review
Aqueous biochemical and pharmacological assays
Salt-form aqueous solubility profile
Buffer compatibility and co-solvent requirement assessment
Isochroman scaffold SAR expansion
4-Amine scaffold purity and identity
Derivatization feasibility and batch consistency review
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